molecular formula C16H13FINO2 B4193462 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile

3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile

Cat. No. B4193462
M. Wt: 397.18 g/mol
InChI Key: FOTYQOUDDRFORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways involved in tumor growth, inflammation, and neurodegeneration. Further studies are required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile in lab experiments include its high purity and stability, as well as its potential therapeutic applications. However, some limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile. These include further studies on its mechanism of action, optimization of its synthesis method, and the development of novel derivatives with improved therapeutic properties. Additionally, it has the potential to be used in combination with other drugs for enhanced therapeutic effects. Further studies are required to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile has been studied for its potential therapeutic applications in various scientific research fields. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity and has the potential to be used as a chemotherapeutic agent. Additionally, it has shown anti-inflammatory activity and has the potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its neuroprotective effects and has the potential to be used in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FINO2/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTYQOUDDRFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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